4-[(4-fluorophenyl)methyl]piperidin-4-ol

Regiochemistry Piperidine substitution Structural isomerism

Select 4-[(4-fluorophenyl)methyl]piperidin-4-ol (free base, CAS 193355-56-5) for sigma receptor-targeted antipsychotic and neuroprotective agent development. Its unique geminal 4-benzyl-4-hydroxy substitution pattern delivers superior hydrogen-bonding geometry and steric constraints versus the N-benzyl isomer (CAS 91600-10-1). Introduction of the 4-hydroxyl group provides up to a 122-fold improvement in binding affinity for monoamine transporter programs compared to the des-hydroxy analog. For N-functionalization sequences, the free base form eliminates the neutralization step required with the hydrochloride salt (CAS 1429505-77-0). Insist on 98%-purity grade with NMR/HPLC/GC batch QC to ensure isomeric purity for reliable biological assay results.

Molecular Formula C12H16FNO
Molecular Weight 209.26 g/mol
Cat. No. B8732666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(4-fluorophenyl)methyl]piperidin-4-ol
Molecular FormulaC12H16FNO
Molecular Weight209.26 g/mol
Structural Identifiers
SMILESC1CNCCC1(CC2=CC=C(C=C2)F)O
InChIInChI=1S/C12H16FNO/c13-11-3-1-10(2-4-11)9-12(15)5-7-14-8-6-12/h1-4,14-15H,5-9H2
InChIKeyXNOZKVAOXOLUBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(4-Fluorophenyl)methyl]piperidin-4-ol (CAS 193355-56-5): A Regiospecific 4,4-Disubstituted Piperidine Building Block for Neuroscience Target Ligand Design


4-[(4-Fluorophenyl)methyl]piperidin-4-ol (synonyms: 4-(4-fluorobenzyl)piperidin-4-ol, 4-(4-fluorobenzyl)-4-hydroxypiperidine; molecular formula C12H16FNO; MW 209.26 g/mol) is a 4,4-disubstituted piperidine derivative bearing a para-fluorobenzyl group and a hydroxyl substituent at the same ring carbon . This compound belongs to the class of fluorinated piperidin-4-ol building blocks widely employed in medicinal chemistry for constructing ligands targeting G-protein-coupled receptors (GPCRs), monoamine transporters, sigma receptors, and aspartyl proteases [1]. It is commercially available in free base form (CAS 193355-56-5) and as its hydrochloride salt (CAS 1429505-77-0, MW 245.72 g/mol) . The geminal substitution pattern at the 4-position—where both the hydroxyl and the 4-fluorobenzyl group reside on the same sp3 carbon—creates a sterically constrained, hydrogen-bond-capable scaffold that is structurally distinct from its N-substituted isomer 1-(4-fluorobenzyl)piperidin-4-ol (CAS 91600-10-1) .

Why Generic Substitution Fails for 4-[(4-Fluorophenyl)methyl]piperidin-4-ol: The Critical Role of Regiochemistry in Piperidine Scaffold Performance


The piperidine ring offers multiple substitution positions (N-1, C-2, C-3, C-4), and seemingly minor positional changes produce profoundly different pharmacological and physicochemical profiles. The target compound's 4-C-benzyl-4-hydroxy substitution pattern cannot be replaced by the more common 1-N-benzyl-4-hydroxy isomer (CAS 91600-10-1) without altering hydrogen-bonding geometry, basicity, steric accessibility of the piperidine nitrogen, and the spatial relationship between the fluorobenzyl pharmacophore and the ring heteroatom . Additionally, the des-hydroxy analog 4-[(4-fluorophenyl)methyl]piperidine lacks the critical H-bond donor/acceptor at the 4-position that has been shown to enhance target binding affinity in dopamine transporter ligand programs—where introduction of a hydroxyl substituent yielded a 122-fold improvement in binding IC50 (0.46 vs 56.7 nM) between enantiomeric hydroxy-piperidines [1]. The para-fluorine substituent on the benzyl ring further differentiates this compound from ortho-fluoro (CAS 191327-96-5) and meta-fluoro (CAS 871112-44-6) positional isomers, which exhibit distinct electronic effects and steric profiles . These structural differences translate directly into non-interchangeable performance in receptor binding assays, fragment-based screening campaigns, and multi-step synthetic sequences.

Quantitative Differentiation Evidence: 4-[(4-Fluorophenyl)methyl]piperidin-4-ol Against Closest Structural Analogs


Evidence 1: Regiochemical Identity Confirmed by CAS Number and 1H-NMR—Distinguishing 4-C-Benzyl from 1-N-Benzyl Substitution

The target compound (CAS 193355-56-5) bears the 4-fluorobenzyl group at the piperidine C-4 position, geminal to the hydroxyl group. This is structurally and functionally distinct from 1-(4-fluorobenzyl)piperidin-4-ol (CAS 91600-10-1), where the benzyl group is attached to the piperidine nitrogen. The C-4 substitution preserves the basic secondary amine, which has a predicted pKa of ~14.06 ± 0.20, whereas N-substitution converts the amine to a tertiary amine with significantly different protonation behavior . The 1H-NMR spectrum of the hydrochloride salt (400 MHz, MeOD) confirms the 4-C-benzyl substitution pattern: δH 7.41–7.18 (m, 2H, aromatic), 7.15–6.90 (m, 2H, aromatic), 3.30–3.10 (m, 5H, piperidine CH2 + benzyl CH2), 2.90–2.65 (m, 2H), 2.05–1.60 (m, 5H) .

Regiochemistry Piperidine substitution Structural isomerism

Evidence 2: Supplier Purity and Analytical QC Benchmarking—98% Purity with Multi-Method Batch Certification

Commercially available batches of 4-[(4-fluorophenyl)methyl]piperidin-4-ol (CAS 193355-56-5) offer purity specifications ranging from 95% to 98% across different vendors. Bidepharm supplies the compound at 98% standard purity and provides per-batch quality control documentation including NMR, HPLC, and GC analyses . Leyan also lists the free base at 98% purity . AKSci offers a minimum purity specification of 95% with long-term storage recommendations (cool, dry place) . The hydrochloride salt (CAS 1429505-77-0) is available from ChemShuttle at 95% purity with storage at 2–8 °C . The highest available purity grade (98%) with multi-method batch QC represents a meaningful procurement differentiator for research programs requiring reproducible biological assay results free of isomeric or synthetic impurities.

Chemical purity Quality control Supplier comparison

Evidence 3: Synthetic Efficiency—93.2% Isolated Yield for Hydrochloride Salt Deprotection with Validated 1H-NMR Identity

The hydrochloride salt of 4-[(4-fluorophenyl)methyl]piperidin-4-ol is prepared via Boc-deprotection of tert-butyl 4-(4-fluorobenzyl)-4-hydroxypiperidine-1-carboxylate using 4M HCl in methanol at 25 °C for 1 hour, affording the product in 93.2% isolated yield (1.1 g from 1.5 g of N-Boc precursor, 4.84 mmol scale) . This straightforward, high-yielding deprotection protocol—described in patent WO2022/115620—provides a reliable supply route with product identity confirmed by 1H-NMR (400 MHz, MeOD) showing characteristic aromatic proton signals (δ 7.41–6.90, 4H), piperidine/benzyl methylene envelope (δ 3.30–3.10, 5H), and aliphatic piperidine protons (δ 2.90–1.60) . The high yield (>90%) and ambient-temperature operation make this intermediate attractive for multi-step medicinal chemistry campaigns where step-efficiency and material throughput are critical.

Synthetic chemistry Reaction yield Intermediate preparation

Evidence 4: Scaffold Utility in Sigma/D2 Receptor Ligands—4-(4-Fluorophenylmethyl)-piperidine Derivatives Demonstrate Nanomolar Sigma Affinity with Tunable D2 Selectivity

Patent WO1994026712A1 discloses 4-(4-fluorophenylmethyl)-piperidine derivatives—for which 4-[(4-fluorophenyl)methyl]piperidin-4-ol serves as a direct precursor or core scaffold—that exhibit high-affinity sigma receptor binding with tunable selectivity over dopamine D2 receptors [1]. Under standardized radioligand displacement conditions ([3H]-3-PPP for sigma receptors in guinea-pig brain membranes; [3H]-spiperone for D2 receptors in rat striatum), the exemplified compounds showed: Compound Ex. 5: sigma IC50 = 75.2 nM, D2 IC50 = 631 nM, D2/sigma selectivity ratio = 8.4; Compound Ex. 7: sigma IC50 = 9.44 nM, D2 IC50 = 1430 nM, D2/sigma selectivity ratio = 151.5. The reference compound 4-(p-fluorobenzoyl)-1-(3-p-fluorophenoxy)propylpiperidine (Compound II, Ex. 6) showed sigma IC50 = 60.9 nM, D2 IC50 = 155 nM, D2/sigma selectivity ratio = 2.5 [1]. The 4-fluorophenylmethyl-substituted derivatives achieved up to 60-fold higher D2/sigma selectivity relative to the reference compound, indicating that the C-4 substitution pattern of the target compound scaffold enables favorable selectivity tuning [1].

Sigma receptor D2 receptor Antipsychotic Selectivity ratio

Evidence 5: Hydroxyl Group Impact on Dopamine Transporter Binding—Hydroxypiperidine Analogues Achieve 122-Fold Affinity Improvement Through Stereospecific OH Interactions

In a structurally related hydroxypiperidine series, Ghorai et al. (J. Med. Chem., 2003) demonstrated that introduction of a hydroxyl substituent onto the piperidine ring of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine produced dramatic, stereospecific improvements in dopamine transporter (DAT) binding affinity [1]. The trans-3-hydroxy enantiomer (+)-5 exhibited DAT binding IC50 = 0.46 nM and dopamine uptake inhibition IC50 = 4.05 nM, while its enantiomer (−)-5 showed 122-fold weaker binding (IC50 = 56.7 nM) and 9-fold weaker uptake inhibition (IC50 = 38.0 nM) [1]. Furthermore, (+)-5 was 22-fold more potent at DAT compared to the standard inhibitor GBR 12909 [1]. These data underscore the critical stereoelectronic role of the hydroxyl group in this scaffold family—supporting the premise that 4-[(4-fluorophenyl)methyl]piperidin-4-ol, which bears the hydroxyl directly at the 4-position geminal to the benzyl group, offers H-bonding capacity not present in des-hydroxy analogs such as 4-[(4-fluorophenyl)methyl]piperidine [2].

Dopamine transporter Cocaine medication Hydroxypiperidine SAR Stereospecificity

Evidence 6: Fragment-Based Drug Design Validation—4-(4-Fluorobenzyl)piperidine Core Co-Crystallized with BACE-1 and Utilized in Tyrosinase Inhibitor Optimization

The 4-(4-fluorobenzyl)piperidine core—the direct des-hydroxy analog of the target compound—has been experimentally validated in fragment-based drug design. Murray et al. (J. Med. Chem., 2007) reported the X-ray co-crystal structure of 4-(4-fluorobenzyl)piperidine bound to beta-secretase (BACE-1) at 2.15 Å resolution (PDB ID: 2OHN), demonstrating that this fragment engages the BACE-1 active site and can serve as a starting point for structure-guided optimization [1]. In a separate medicinal chemistry campaign, Ferro et al. (Eur. J. Med. Chem., 2017) used the 4-(4-fluorobenzyl)piperidine fragment to develop tyrosinase inhibitors: the initial lead 1a showed IC50 = 252 μM against mushroom tyrosinase; through systematic SAR exploration, compound 2d incorporating the 4-(4-fluorobenzyl)piperidine substructure achieved IC50 = 7.56 μM—a 33-fold potency improvement—and was characterized as a mixed-type inhibitor via Lineweaver-Burk kinetic analysis, outperforming the reference inhibitor kojic acid [2]. The hydroxyl group at the piperidine 4-position in the target compound provides an additional vector for hydrogen-bonding interactions with the target protein binding site that is absent in the des-hydroxy fragment.

Fragment-based drug design BACE-1 Tyrosinase inhibition X-ray crystallography

Optimal Research and Procurement Application Scenarios for 4-[(4-Fluorophenyl)methyl]piperidin-4-ol Based on Quantitative Evidence


Scenario 1: Sigma-1/D2 Receptor Ligand Development Programs Requiring Tunable Selectivity

Based on the quantitative selectivity data from WO1994026712A1 (sigma IC50 down to 9.44 nM with D2/sigma selectivity ratio up to 151.5) [1], 4-[(4-fluorophenyl)methyl]piperidin-4-ol is the recommended building block for medicinal chemistry teams developing sigma receptor-targeted antipsychotic or neuroprotective agents. The 4-C-benzyl-4-hydroxy scaffold provides a versatile platform for N-alkylation or N-acylation diversification while preserving the secondary amine's basicity (predicted pKa ~14.06) and the hydroxyl group's hydrogen-bonding capacity . Procurement of the 98%-purity grade with NMR/HPLC/GC batch QC from suppliers such as Bidepharm or Leyan is indicated when downstream biological assays require high confidence in compound identity and freedom from isomeric impurities .

Scenario 2: Fragment-Based Drug Discovery Targeting Aspartyl Proteases (BACE-1, HIV Protease)

The crystallographically validated binding mode of the 4-(4-fluorobenzyl)piperidine core to BACE-1 (PDB 2OHN, 2.15 Å resolution) [2] supports the use of 4-[(4-fluorophenyl)methyl]piperidin-4-ol as a fragment growing starting point. The additional 4-hydroxyl substituent provides an extra hydrogen-bond donor/acceptor atom pair that can be exploited for structure-guided optimization targeting the catalytic aspartate dyad or adjacent binding pockets. This scenario directly leverages the target compound's unique advantage over the des-hydroxy fragment: the hydroxyl group can form direct or water-mediated hydrogen bonds with the enzyme, potentially improving binding enthalpy and ligand efficiency.

Scenario 3: Monoamine Transporter (DAT/NET/SERT) SAR Exploration Requiring Hydroxypiperidine Scaffolds

As demonstrated by Ghorai et al. (JMC 2003), the presence and stereochemistry of a hydroxyl group on the piperidine ring can change DAT binding affinity by up to 122-fold (IC50 0.46 vs 56.7 nM) and dopamine uptake inhibition by 9-fold (IC50 4.05 vs 38.0 nM) [3]. For SAR programs exploring the role of H-bonding interactions in monoamine transporter pharmacology, 4-[(4-fluorophenyl)methyl]piperidin-4-ol provides a conformationally constrained 4,4-geminal hydroxy-benzyl substitution pattern not available from the 1-N-benzyl isomer (CAS 91600-10-1) or the des-hydroxy analog. The hydrochloride salt form (CAS 1429505-77-0) with a validated synthetic yield of 93.2% offers a reliable starting material for N-functionalization reactions .

Scenario 4: Multi-Step Synthesis of Pharmacologically Active 4,4-Disubstituted Piperidines

The geminal 4-benzyl-4-hydroxy arrangement of the target compound makes it a strategic intermediate for synthesizing spirocyclic piperidines, 4-aryl-4-hydroxypiperidines with dual ion channel blocking activity, and N-substituted derivatives with GPCR ligand properties . The para-fluorine substitution on the benzyl ring is specifically required for programs targeting sigma receptors and serotonin 5-HT2A receptors, where the para-fluoro substituent has been shown to contribute to high-affinity binding (Ki = 1.63 nM for related 4-fluorophenyl piperidinemethanol derivatives at 5-HT2A) [4]. Procurement of the free base (CAS 193355-56-5) rather than the hydrochloride salt is recommended when N-alkylation or N-acylation is the first planned synthetic step, as the free base avoids the need for a neutralization step prior to N-functionalization.

Quote Request

Request a Quote for 4-[(4-fluorophenyl)methyl]piperidin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.